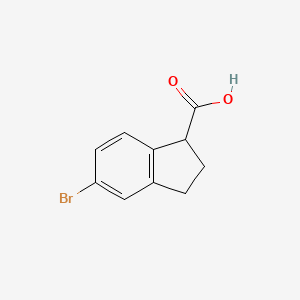

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid

Descripción general

Descripción

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO2. It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom at the 5-position and a carboxylic acid group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Glycosylation Reactions Catalyzed by Galactosyltransferases

UDP-Gal serves as the primary galactose donor in enzymatic glycosylation reactions. Galactosyltransferases (GalT) catalyze the transfer of galactose from UDP-Gal to acceptor molecules (e.g., glycoproteins, glycolipids) via a nucleophilic substitution mechanism .

Key Reaction:

-

Enzymatic Requirements :

-

Biological Significance :

Epimerization in the Leloir Pathway

UDP-Gal is interconverted with UDP-glucose (UDP-Glc) via UDP-galactose 4-epimerase (GalE) , a key step in the Leloir pathway .

Reaction Schematic:

-

Mechanistic Insights :

-

Regulation :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid features a bromine atom at the fifth position of the indene structure, which comprises a fused five-membered ring and a six-membered ring. Its molecular formula is C₁₃H₉BrO₂, with a molecular weight of approximately 241.06 g/mol. This unique structure allows it to serve as a versatile building block in organic synthesis.

Organic Synthesis

This compound is frequently utilized as an intermediate in the synthesis of more complex molecules. Its structural properties make it suitable for creating various derivatives, such as indole compounds that are prevalent in natural products and pharmaceuticals . The compound can also be employed in the synthesis of coordination compounds, enhancing its utility in material science.

Pharmacology

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential applications in pharmacology, especially regarding drug-drug interactions and the metabolism of co-administered medications. Its role as a CYP1A2 inhibitor indicates that it could affect the pharmacokinetics of drugs metabolized by this enzyme, warranting further investigation into its therapeutic implications.

Biological Studies

Research has indicated that this compound may interact with various biological targets. It has been explored for its potential as a lead compound in drug discovery efforts aimed at treating diseases such as cancer and neurological disorders . The compound's unique structure allows researchers to study enzyme interactions and receptor binding, providing insights into biological pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various indene derivatives, including this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the indene structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of indene derivatives. The study highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in developing treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the carboxylic acid group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

5-Bromo-2,3-dihydro-1H-indene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Actividad Biológica

5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1132943-94-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activities. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula: C10H9BrO2

- Molecular Weight: 241.08 g/mol

- IUPAC Name: this compound

- Structure: The compound features a bromine atom and a carboxylic acid group within an indene framework, which influences its reactivity and biological properties.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme plays a crucial role in drug metabolism, making this compound a candidate for further studies on drug-drug interactions and metabolic pathways .

Table 1: CYP1A2 Inhibition Data

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD |

Antimicrobial and Anticancer Properties

The compound has been investigated for various biological activities, including antimicrobial and anticancer effects. Preliminary studies suggest potential efficacy against different cancer cell lines and microbial strains. However, specific IC50 values and detailed case studies are required to substantiate these claims.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against selected strains | |

| Anticancer | Inhibitory effects on cancer cells | |

| CYP1A2 Inhibition | Significant inhibitor |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may enhance binding affinity to biological targets due to its electronegativity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Case Studies

Several studies have highlighted the compound's potential in pharmacological applications:

- Cardioprotective Effects : In a study involving doxorubicin-induced cardiotoxicity models using H9c2 cardiomyocytes, compounds similar to this compound demonstrated protective effects against oxidative stress . Table 3: Cell Viability in Cardiomyocyte Studies

- Antimicrobial Activity : The compound was evaluated against various bacteria and fungi, showing promising results that warrant further exploration in drug development.

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOBLZUVLGGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132943-94-2 | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.